molecular formula C7H5BrClF B1273176 3-Bromo-2-chloro-6-fluorotoluene CAS No. 203302-92-5

3-Bromo-2-chloro-6-fluorotoluene

Cat. No. B1273176
Key on ui cas rn: 203302-92-5
M. Wt: 223.47 g/mol
InChI Key: VHQALVHKNXDJRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07585877B2

Procedure details

3-Bromo-2-chloro-6-fluorotoluene 165RL91 (173 mg, 0.78 mmol), zinc cyanide (91 mg, 0.78 mmol) and tetrakis(triphenylphosphine)palladium(0) (27 mg, 23 μmol) was charged in a vial, DMF (1 mL) added, and the mixture irradiated for 150 sec at 200° C. in a microwave oven. Diethyl ether (30 ml) was added and the reaction mixture washed with magnesium sulphate (4% solution, 3×20 mL) followed by brine (20 mL). The organic layer was dried and evaporated. The product was further purified by column chromatography on silica gel using n-heptane/ethyl acetate (9:1) giving a white solid (55 mg, 42%).
Quantity
173 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
91 mg
Type
catalyst
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Yield
42%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([Cl:10])=[C:4]([CH3:9])[C:5]([F:8])=[CH:6][CH:7]=1.[CH3:11][N:12](C=O)C>[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C(OCC)C>[Cl:10][C:3]1[C:4]([CH3:9])=[C:5]([F:8])[CH:6]=[CH:7][C:2]=1[C:11]#[N:12] |f:2.3.4,^1:24,26,45,64|

Inputs

Step One
Name
Quantity
173 mg
Type
reactant
Smiles
BrC=1C(=C(C(=CC1)F)C)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
91 mg
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
27 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the mixture irradiated for 150 sec at 200° C. in a microwave oven
Duration
150 s
WASH
Type
WASH
Details
the reaction mixture washed with magnesium sulphate (4% solution, 3×20 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product was further purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1C)F
Measurements
Type Value Analysis
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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